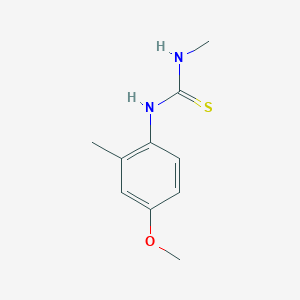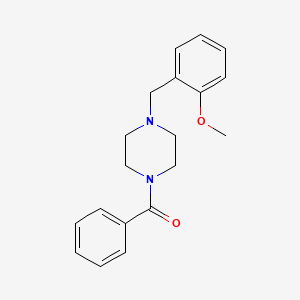![molecular formula C10H9ClN2OS B5779070 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one, also known as CMT-3, is a thiazole compound that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to have a unique mechanism of action that sets it apart from other anticancer agents.
Mecanismo De Acción
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a unique mechanism of action that sets it apart from other anticancer agents. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the growth and spread of cancer cells. By inhibiting MMP activity, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its ability to inhibit the growth of multidrug-resistant cancer cells. This makes it a potential candidate for the treatment of drug-resistant cancers, which are often difficult to treat with traditional chemotherapy drugs. However, one limitation of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. One area of focus is the development of novel formulations of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one that improve its solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one and to identify potential biomarkers that can be used to predict patient response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in humans.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. This reaction leads to the formation of 2-amino-4-chlorothiazole, which is then reacted with methyl iodide to form the final product, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(10-12-9(14)6-15-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYGNVHKNUJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)

![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)

![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
